Ethyl 3-(dodecylamino)propanoate
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Overview
Description
Ethyl 3-(dodecylamino)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a long dodecyl chain, making it hydrophobic and useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dodecylamino)propanoate can be synthesized through the reaction of ethyl acrylate with dodecylamine under controlled conditions. The reaction typically involves the use of anhydrous ethanol as a solvent and a catalyst such as trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120-160°C for 16-20 hours under a nitrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dodecylamino)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Various nucleophiles, appropriate solvents.
Major Products
Hydrolysis: Dodecylamine and ethyl 3-hydroxypropanoate.
Reduction: Dodecylamino-1-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(dodecylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential use in modifying biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of ethyl 3-(dodecylamino)propanoate involves its interaction with lipid membranes. The long dodecyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dodecylamino)propanoate
- Ethyl 3-(propylamino)propanoate
- Ethyl acetate
- Methyl butyrate
Uniqueness
This compound is unique due to its long dodecyl chain, which imparts significant hydrophobicity. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments. Compared to shorter-chain esters like ethyl acetate, it has distinct properties that make it suitable for specialized applications in drug delivery and membrane studies .
Properties
CAS No. |
88074-66-2 |
---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
ethyl 3-(dodecylamino)propanoate |
InChI |
InChI=1S/C17H35NO2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16-14-17(19)20-4-2/h18H,3-16H2,1-2H3 |
InChI Key |
YDLAWDGMGXNINT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCC(=O)OCC |
Origin of Product |
United States |
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